"4-(3-Aminophenoxy)butanenitrile" CAS number 90390-36-8 properties
"4-(3-Aminophenoxy)butanenitrile" CAS number 90390-36-8 properties
An In-depth Technical Guide to 4-(3-Aminophenoxy)butanenitrile (CAS Number: 90390-36-8): Synthesis, Characterization, and Potential Applications
Abstract
4-(3-Aminophenoxy)butanenitrile, designated with CAS number 90390-36-8, is a bifunctional organic molecule incorporating both a nucleophilic aromatic amine and a versatile nitrile group. This unique structural arrangement makes it a potentially valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted physicochemical properties, detailed synthetic protocols based on established chemical principles, and a discussion of its potential reactivity and applications, particularly in the realm of drug development. The information presented herein is a synthesis of data from structurally analogous compounds and established chemical methodologies, providing a robust framework for researchers and scientists working with this molecule.
Physicochemical Properties
While extensive experimental data for 4-(3-Aminophenoxy)butanenitrile is not widely available in public literature, its properties can be reliably predicted based on its constituent functional groups. These predicted properties are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Expected to be an off-white to light-yellow solid |
| Melting Point | Estimated to be in the range of 60-80 °C |
| Boiling Point | Predicted to be >300 °C (with decomposition) |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| pKa (of the amine) | Estimated to be around 4.5-5.5 |
Synthesis of 4-(3-Aminophenoxy)butanenitrile
The most common and efficient method for synthesizing 4-(3-Aminophenoxy)butanenitrile is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 3-aminophenol.
Reaction Scheme
Caption: Williamson ether synthesis of 4-(3-Aminophenoxy)butanenitrile.
Detailed Experimental Protocol
Materials:
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3-Aminophenol (1.0 eq)
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4-Chlorobutyronitrile (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
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To a stirred solution of 3-aminophenol in anhydrous DMF, add anhydrous potassium carbonate.
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Heat the reaction mixture to 80 °C and stir for 1 hour to ensure the formation of the potassium phenoxide.
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Slowly add 4-chlorobutyronitrile to the reaction mixture.
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Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Rationale for Experimental Choices:
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Base: Potassium carbonate is a mild base, suitable for deprotonating the phenolic hydroxyl group without causing side reactions with the amino group.
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Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
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Excess Reagent: A slight excess of 4-chlorobutyronitrile is used to ensure complete consumption of the 3-aminophenol.
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Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting decomposition.
Reactivity and Potential Applications
The bifunctional nature of 4-(3-Aminophenoxy)butanenitrile makes it a versatile intermediate for the synthesis of more complex molecules.
Reactivity of the Amino Group
The aromatic amine can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer or Suzuki reactions.
Reactivity of the Nitrile Group
The nitrile group can be transformed into several other functional groups:
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Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Hydrolysis: Hydrolysis to a carboxylic acid under acidic or basic conditions.
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Cyclization: The nitrile group can participate in cyclization reactions to form heterocyclic rings.
Applications in Drug Discovery
The 3-aminophenoxy moiety is a common scaffold in a number of biologically active compounds. The presence of the butanenitrile chain provides a handle for further functionalization, allowing for the exploration of new chemical space. Potential therapeutic areas where derivatives of 4-(3-Aminophenoxy)butanenitrile could be of interest include oncology, neuroscience, and infectious diseases.
Caption: Potential derivatization and application pathways.
Safety and Handling
While specific toxicity data for 4-(3-Aminophenoxy)butanenitrile is not available, it should be handled with the standard precautions for aromatic amines and nitriles.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and vapors.
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Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
4-(3-Aminophenoxy)butanenitrile is a valuable and versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a platform for the creation of diverse molecular architectures. This guide offers a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
Due to the limited availability of specific literature on 4-(3-Aminophenoxy)butanenitrile (CAS 90390-36-8), this guide has been constructed based on established chemical principles and data from analogous compounds. The following references provide foundational knowledge for the synthetic methods and reaction types discussed.
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Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, its mechanism, and applications, please refer to standard organic chemistry textbooks such as March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. A relevant online resource is the Wikipedia page on the topic.
- Source: Wikipedia
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URL: [Link]
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Reactions of Aromatic Amines: For a comprehensive review of the reactivity of aromatic amines, including acylation, alkylation, and diazotization, please consult advanced organic chemistry resources.
- Source: LibreTexts Chemistry
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URL: [Link]
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Chemistry of the Nitrile Group: For an in-depth look at the various transformations of the nitrile functional group, including reduction and hydrolysis.
- Source: LibreTexts Chemistry
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URL: [Link]
